

# From Ancient Herb to Modern Medicine: The Discovery of Cromolyn from Khellin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cromolyn**

Cat. No.: **B099618**

[Get Quote](#)

A Technical Guide on the Journey from a Natural Product to a Novel Mast Cell Stabilizer

## For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the pivotal discovery of **cromolyn** sodium, a cornerstone in prophylactic asthma therapy, from its origins in the ancient medicinal plant Ammi visnaga and its active constituent, khellin. We will delve into the core scientific principles, experimental methodologies, and quantitative data that underpinned this landmark achievement in pharmacology, offering a comprehensive resource for professionals in drug discovery and development.

## Introduction: The Historical and Chemical Context

The story of **cromolyn** is a testament to the power of observation, self-experimentation, and the chemical modification of a natural product to enhance its therapeutic profile. For centuries, the extract of Ammi visnaga, commonly known as khella, was used in traditional medicine, particularly in ancient Egypt, for a variety of ailments, including renal colic and asthma.<sup>[1]</sup> Its primary active ingredient, khellin, is a furanochromone derivative that exhibits bronchodilatory and smooth muscle relaxant properties.<sup>[1][2]</sup> However, the clinical utility of khellin was hampered by significant side effects, most notably nausea and vomiting.<sup>[1]</sup>

This limitation spurred the search for less toxic and more effective analogues. In the mid-20th century, this research endeavor led to the development of two significant drugs: the antiarrhythmic amiodarone and the anti-asthmatic **cromolyn** sodium.[1][3]

## The Pioneer: Dr. Roger Altounyan's Self-Experimentation

The discovery of **cromolyn** is inextricably linked to the work of Dr. Roger Altounyan, a physician and asthma sufferer himself.[4] Driven by his own medical needs, Dr. Altounyan embarked on a systematic investigation of khellin and its derivatives. He developed a personal antigen challenge protocol, inhaling pollen extracts to induce an asthma attack and then testing various compounds for their ability to prevent or mitigate the response. This unique and dedicated approach to self-experimentation was instrumental in identifying the therapeutic potential of a new class of compounds.[3][4]

## From Khellin to Cromolyn: A Chemical Transformation

The journey from the toxic natural product to the well-tolerated drug involved a series of chemical modifications aimed at separating the undesirable smooth muscle relaxant effects from the sought-after anti-allergic activity. While a detailed, step-by-step synthesis protocol from the original discovery is not readily available in the public domain, the general chemical pathway involved the modification of the khellin backbone to create a bis-chromone structure. This ultimately led to the synthesis of disodium cromoglycate, the sodium salt of cromoglicic acid, in 1965.[5] This new compound, later named **cromolyn** sodium, was found to be highly effective in preventing asthmatic responses without the adverse effects of khellin.

## Physicochemical Properties: Khellin vs. Cromolyn Sodium

The structural modifications from khellin to **cromolyn** sodium resulted in significant changes in their physicochemical properties, which in turn influenced their biological activity and pharmacokinetic profiles.

| Property         | Khellin                                                                   | Cromolyn Sodium          |
|------------------|---------------------------------------------------------------------------|--------------------------|
| Chemical Formula | $C_{14}H_{12}O_5$ <sup>[1]</sup>                                          | $C_{23}H_{14}Na_2O_{11}$ |
| Molar Mass       | 260.24 g/mol <sup>[2]</sup>                                               | 512.3 g/mol              |
| Appearance       | Colorless, odorless, bitter-tasting needle-shaped crystals <sup>[1]</sup> | White crystalline powder |
| Solubility       | Poorly soluble in water                                                   | Soluble in water         |
| Classification   | Gamma-pyrone, furanochromone derivative <sup>[1]</sup>                    | Bis-chromone             |

## Elucidating the Mechanism of Action: Key Experimental Protocols

A crucial step in the development of **cromolyn** was the elucidation of its novel mechanism of action. Unlike khellin, which acts as a bronchodilator, **cromolyn** was found to prevent the release of inflammatory mediators from mast cells, a process now known as mast cell stabilization.<sup>[6]</sup> This discovery was made possible through a series of key in vivo and in vitro experiments.

### In Vivo Model: Passive Cutaneous Anaphylaxis (PCA) in Rats

The passive cutaneous anaphylaxis (PCA) model was a critical in vivo assay used to assess the anti-allergic properties of **cromolyn**. This model simulates an immediate hypersensitivity reaction in the skin.

#### Experimental Protocol:

- Sensitization: Male Wistar rats ( $80 \pm 20$  g) are passively sensitized by intradermal injections of 0.05 mL of reaginic (IgE) anti-ovalbumin serum into two spots on the dorsal surface.<sup>[7]</sup> This introduces specific IgE antibodies into the skin.

- Latent Period: A period of 16 hours is allowed for the IgE antibodies to bind to the surface of mast cells in the skin.[7]
- Drug Administration: The test compound (e.g., **cromolyn** sodium) or a vehicle control is administered, typically orally (PO), to the sensitized rats.[7]
- Antigen Challenge: Within 60 minutes of drug administration, the rats are challenged intravenously (IV) with a mixture of the specific antigen (1 mg of ovalbumin) and Evans blue dye (5 mg).[7]
- Evaluation: The antigen-antibody reaction on the surface of mast cells triggers degranulation and the release of vasoactive mediators, such as histamine. This increases vascular permeability, causing the Evans blue dye to leak into the surrounding tissue, forming a visible blue wheal. The animals are sacrificed 30 minutes after the challenge, and the diameters of the wheals are measured.[7] The inhibition of this reaction indicates the anti-allergic activity of the test compound.

## In Vitro Model: Mast Cell Degranulation Assay

To further investigate the direct effect on mast cells, in vitro degranulation assays were employed. These assays allow for the controlled study of mast cell activation and the inhibitory effects of compounds like **cromolyn**. A common method involves the use of a mast cell secretagogue, such as Compound 48/80.

### Experimental Protocol:

- Cell Culture and Preparation: A suitable mast cell line (e.g., MC/9) is cultured and maintained.[8] Prior to the assay, the cells are harvested, washed, and resuspended in a suitable buffer (e.g., Tyrode's buffer) at a density of  $5 \times 10^5$  cells per well in a 96-well plate.[8]
- Compound Incubation: The test compound (e.g., **cromolyn** sodium) at various concentrations is added to the wells containing the mast cells.
- Stimulation of Degranulation: Degranulation is induced by adding a known mast cell activator, such as Compound 48/80 (at concentrations ranging from approximately 50 to 800  $\mu\text{M}$ ).[8] A positive control with Compound 48/80 alone and a negative control with vehicle are included.

- Measurement of Mediator Release: The extent of degranulation is quantified by measuring the release of specific mast cell mediators into the supernatant. A common marker is the enzyme  $\beta$ -hexosaminidase. The amount of  $\beta$ -hexosaminidase released is determined colorimetrically using a substrate such as p-nitrophenyl-N-acetyl- $\beta$ -D-glucosaminide (PNAG).  
[\[9\]](#)
- Data Analysis: The percentage of  $\beta$ -hexosaminidase release is calculated relative to a total lysis control (where cells are treated with a detergent like Triton X-100 to release all their contents). The inhibitory effect of the test compound is then determined by comparing the release in its presence to the positive control.

## Visualizing the Pathways and Processes

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the drug discovery workflow and the mechanism of action of **cromolyn**.



[Click to download full resolution via product page](#)

Drug discovery workflow from Khellin to **Cromolyn**.



[Click to download full resolution via product page](#)

Mechanism of action of **Cromolyn** as a mast cell stabilizer.

## Clinical Efficacy of Cromolyn Sodium in Asthma

Following the promising preclinical findings, **cromolyn** sodium underwent extensive clinical evaluation to determine its efficacy and safety in patients with asthma. Numerous double-blind, placebo-controlled studies confirmed its value as a prophylactic treatment.

## Quantitative Data from Clinical Trials

The following table summarizes key quantitative data from selected clinical trials, demonstrating the efficacy of **cromolyn** sodium in improving lung function and reducing symptoms.

| Study Focus                   | Treatment Group                   | Control Group                     | Key Finding                                                                                                       | p-value       | Reference            |
|-------------------------------|-----------------------------------|-----------------------------------|-------------------------------------------------------------------------------------------------------------------|---------------|----------------------|
| Allergen Challenge            | Cromolyn Sodium (slow inhalation) | Cromolyn Sodium (fast inhalation) | Mean FEV <sub>1</sub> decrease of 5.4% vs. 12.6%                                                                  | < 0.05        | <a href="#">[10]</a> |
| Aspirin-sensitive Asthma      | Cromolyn Sodium                   | Placebo                           | Significant improvement in FEV <sub>1</sub> and FEF <sub>25-75%</sub> after 4 and 8 weeks                         | < 0.05        | <a href="#">[11]</a> |
| Metered-Dose Inhaler Efficacy | Cromolyn Sodium MDI               | Placebo MDI                       | Significant improvement in daily diary symptoms, physician's assessments, and FEV <sub>1</sub> at all time points | < 0.05        | <a href="#">[12]</a> |
| Neutrophilic Asthma           | Cromolyn Sodium                   | Placebo                           | Significant decrease in cough and improvement in Asthma Control Test (ACT) score                                  | Not specified | <a href="#">[13]</a> |
| Airway Reactivity             | Cromolyn Sodium (long-term)       | Placebo                           | Significantly attenuated responsiveness to asthmogenic stimuli                                                    | Not specified | <a href="#">[14]</a> |

FEV<sub>1</sub>: Forced Expiratory Volume in one second; FEF<sub>25–75%</sub>: Forced Expiratory Flow during the middle 50% of forced vital capacity; MDI: Metered-Dose Inhaler.

## Conclusion and Future Perspectives

The discovery of **cromolyn** sodium from khellin represents a paradigm shift in the management of asthma, moving from solely treating symptoms with bronchodilators to preventing the underlying inflammatory cascade. This journey highlights the importance of natural products as a source of novel drug leads, the value of innovative and persistent research approaches, and the critical role of well-designed preclinical and clinical studies in bringing a new therapeutic agent to patients.

The legacy of **cromolyn** continues to influence the field of drug discovery, particularly in the development of new mast cell stabilizers and anti-inflammatory therapies for allergic and inflammatory diseases. The methodologies and principles established during its discovery remain relevant for researchers and scientists working to identify the next generation of innovative medicines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Khellin - Wikipedia [en.wikipedia.org]
- 2. Khellin | C14H12O5 | CID 3828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From khellin to sodium cromoglycate--a tribute to the work of Dr. R. E. C. Altounyan (1922-1987) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Twenty years of sodium cromoglycate treatment: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The efficacy of slow versus faster inhalation of cromolyn sodium in protecting against allergen challenge in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cromolyn sodium in the treatment of asthma associated with aspirin hypersensitivity and nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multicenter evaluation of the clinical benefits of cromolyn sodium aerosol by metered-dose inhaler in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cromolyn, a New Hope for Limited Treatment of Neutrophilic Asthma: a Phase II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Short- and long-term effects of cromolyn sodium on the airway reactivity of asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [From Ancient Herb to Modern Medicine: The Discovery of Cromolyn from Khellin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099618#the-original-discovery-of-cromolyn-from-khellin>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)